3-Bromo-1-indanone
Overview
Description
3-Bromo-1-indanone is a halogenated organic compound that is part of the indanone family. Indanones are cyclic compounds that contain a ketone group within a five-membered ring that is fused to a benzene ring. The presence of a bromine atom at the third position of the indanone structure adds to the chemical reactivity of the compound, making it a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of brominated indanone derivatives can be achieved through various methods. For instance, the bromination of 4-chloro-1-indanone under different conditions leads to the formation of mono- and dibromo derivatives . Another approach involves the gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes, which results in the formation of brominated dienes that can undergo further reactions to produce indanone structures . Additionally, the electrochemical oxidation of bromide in the presence of 1,3-indandione has been shown to be an effective method for the synthesis of bromo derivatives of 1,3-indandione .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-indanone consists of a bromine atom attached to the third carbon of the indanone ring. This substitution pattern can influence the reactivity and selectivity of the compound in chemical reactions. For example, the presence of a bromine atom can direct further functionalization of the molecule through various organic reactions, such as cross-coupling .
Chemical Reactions Analysis
3-Bromo-1-indanone can participate in a variety of chemical reactions due to the presence of both the ketone functional group and the bromine atom. The ketone group allows for reactions typical of carbonyl compounds, while the bromine atom can be involved in nucleophilic substitution reactions or serve as a leaving group in coupling reactions. The synthesis of 1-bromo-3-buten-2-one, for example, demonstrates the transformation of a brominated dioxolane derivative into a brominated enone . Moreover, the bromination of substituted 1-indanones using copper(II) bromide as a bromination reagent has been reported, showcasing the versatility of brominated indanone derivatives in synthesis10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1-indanone are influenced by both the indanone core and the bromine substituent. The bromine atom adds to the molecular weight and can affect the boiling point, melting point, and solubility of the compound. The ketone group contributes to the compound's ability to form hydrogen bonds and its reactivity in condensation reactions. The electrochemical study of bromide in the presence of 1,3-indandione provides insights into the reactivity of such compounds in bromination reactions .
Scientific Research Applications
Nanotube Synthesis Precursor
3-Bromo-1-indanone has been utilized in the synthesis of complex hydrocarbons, such as a basket-shaped C56H38 hydrocarbon, which serves as a precursor for carbon [6,6]nanotubes. This process involves cascade cyclization reactions, highlighting the compound's role in advanced material synthesis (Cui, Akhmedov, Petersen, & Wang, 2010).
Catalysis in Asymmetric Synthesis
In catalysis, 3-Bromo-1-indanone is used in the aminocatalytic asymmetric Diels-Alder reaction. This process generates fused indane products with multiple chiral centers, followed by a cascade N-heterocyclic carbene-mediated benzoin condensation. This application demonstrates the compound's importance in stereochemically complex synthesis (Jia, Jiang, Zhou, Dong, & Chen, 2013).
Organic Synthesis and Modification
Several studies explore the utility of 3-Bromo-1-indanone and its derivatives in organic synthesis. For instance, the synthesis of 4-chloro-1-indanone and its subsequent bromination to produce mono- and dibromo derivatives showcases its versatility in organic compound modification (Jasouri, Khalafy, Badali, & Piltan, 2010).
Electronic Material Development
In the field of electronic materials, derivatives of 3-Bromo-1-indanone have been used for the synthesis of small-molecule acceptors in organic solar cells. The introduction of halogen atoms into terminal groups of these molecules, including bromine, significantly improves photovoltaic performance, indicating the compound's potential in renewable energy technologies (Wang & Wang, 2021).
Spectroscopic and Quantum Chemical Studies
3-Bromo-1-indanone derivatives are studied for their spectroscopic and quantum chemical properties. For instance, the synthesis of novel 2,3-dihydrobenzofuran tethered arylidene indanones and their subsequent analysis using techniques like proton magnetic resonance (PMR) and carbon magnetic resonance (CMR) reveal insights into their structural and electronic characteristics, which are crucial for various applications in therapeutic science (Shinde, Adole, Jagdale, Pawar, & Desale, 2020).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAIUCUXHVGXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471727 | |
Record name | 3-Bromo-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-indanone | |
CAS RN |
40774-41-2 | |
Record name | 3-Bromo-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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